1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
CAS No.:
Cat. No.: VC10387556
Molecular Formula: C18H22ClN3O4
Molecular Weight: 379.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22ClN3O4 |
|---|---|
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | 1-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H22ClN3O4/c1-26-15-3-2-13(9-14(15)19)22-10-12(8-16(22)23)18(25)21-6-4-11(5-7-21)17(20)24/h2-3,9,11-12H,4-8,10H2,1H3,(H2,20,24) |
| Standard InChI Key | RAEUAEMEZRAGKO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N)Cl |
Introduction
The compound 1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic molecule that belongs to the class of amides. It is composed of a piperidine ring linked to a pyrrolidine ring, which is further connected to a phenyl ring. The presence of a chloro and methoxy group on the phenyl ring, along with the oxo group on the pyrrolidine ring, suggests potential biological activity due to its structural complexity.
Synthesis and Preparation
The synthesis of 1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide likely involves a multi-step process, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the phenyl group and the necessary functional groups. A common approach might involve:
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Formation of Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted phenylacetic acid, to form the pyrrolidine ring.
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Introduction of Piperidine Ring: Coupling the pyrrolidine derivative with a piperidine-4-carboxylic acid or its activated form.
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Final Amidation: Forming the amide bond between the pyrrolidine and piperidine rings.
Biological Activity and Potential Applications
While specific biological activity data for 1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is not available, compounds with similar structures often exhibit potential in pharmaceutical applications due to their ability to interact with various biological targets. The presence of chloro and methoxy groups on the phenyl ring can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.
Safety and Handling
Handling of this compound should follow standard laboratory safety protocols due to its potential chemical reactivity and unknown biological effects. It is advisable to wear protective gear, including gloves and goggles, and to work in a well-ventilated area.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | CHClNO | 269.68 | 146-147 |
| 1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | CHClNOS | 415.9 | Not specified |
| 1-{[1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide | CHClNO | Approximately 463 | Not specified |
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